![molecular formula C9H7IN2O2 B12274238 3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12274238.png)
3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole is a heterocyclic compound with a molecular formula of C9H7IN2O2 and a molecular weight of 302.07 g/mol . This compound is characterized by the presence of an iodine atom and a dioxino ring fused to an indazole core.
Preparation Methods
The synthesis of 3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the iodination of a precursor compound followed by cyclization to form the dioxino ring . The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole undergoes various types of chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Iodo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole can be compared with other similar compounds, such as:
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: This compound shares a similar dioxino ring structure but differs in the core heterocycle and substituents.
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can impart distinct reactivity and biological activity .
Properties
Molecular Formula |
C9H7IN2O2 |
|---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
7-iodo-2,3-dihydro-1H-[1,4]dioxino[2,3-f]indazole |
InChI |
InChI=1S/C9H7IN2O2/c10-9-4-13-7-1-5-3-11-12-6(5)2-8(7)14-9/h1-2,4,11-12H,3H2 |
InChI Key |
XGAXKAPLLDSCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2NN1)OC(=CO3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)
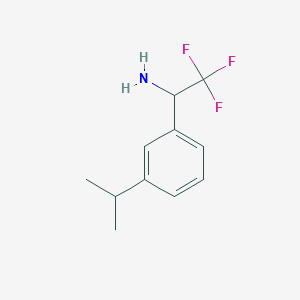
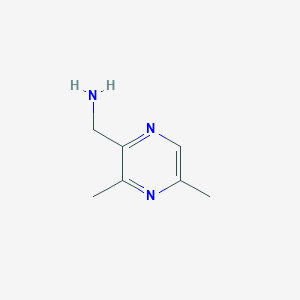
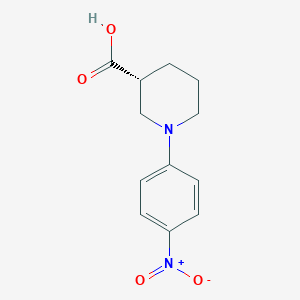
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)
![5-Methoxy-2-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12274184.png)
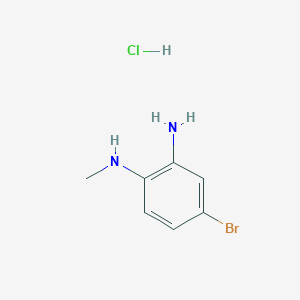
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)
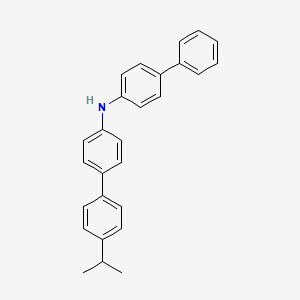
![4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274220.png)
![2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)
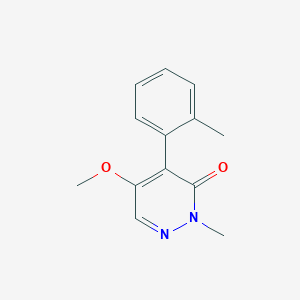
![6-Aza-bicyclo[3.1.1]hept-3-ylamine](/img/structure/B12274239.png)
